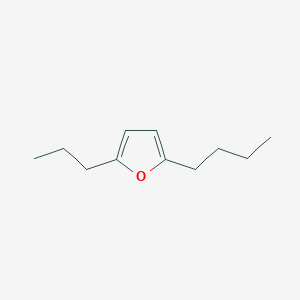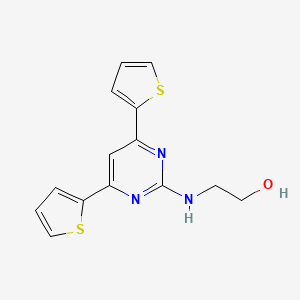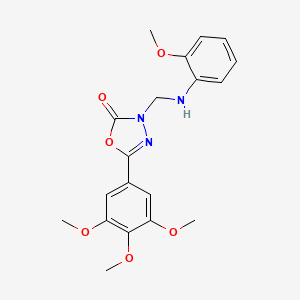
L-Seryl-L-prolyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-prolyl-L-phenylalanine is a tripeptide composed of the amino acids serine, proline, and phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Seryl-L-prolyl-L-phenylalanine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure high efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to modify specific functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various amino acid derivatives for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can produce analogs with altered amino acid sequences .
Applications De Recherche Scientifique
L-Seryl-L-prolyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The peptide is used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: Research explores its potential therapeutic applications, including its role in inhibiting enzymes like angiotensin-converting enzyme (ACE), which is relevant for treating hypertension and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of L-Seryl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and reduced blood pressure. The peptide also interacts with other enzymes involved in protein digestion and metabolism, shedding light on essential biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-phenylalanine: Another dipeptide with similar applications in biochemical research.
Lysylphenylalanine: Used in studies of enzyme inhibition and protein interactions.
Cyclo-Gly-Pro: A cyclic peptide with unique structural properties and applications in drug development.
Uniqueness
L-Seryl-L-prolyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its ability to inhibit ACE and interact with various enzymes makes it a valuable tool in both research and therapeutic contexts. Additionally, its tripeptide structure allows for diverse modifications, enabling the exploration of structure-activity relationships and the development of novel peptide-based drugs .
Propriétés
Numéro CAS |
23827-76-1 |
|---|---|
Formule moléculaire |
C17H23N3O5 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23N3O5/c18-12(10-21)16(23)20-8-4-7-14(20)15(22)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1 |
Clé InChI |
QUGRFWPMPVIAPW-IHRRRGAJSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




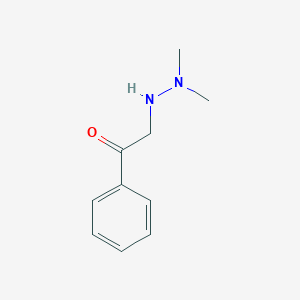

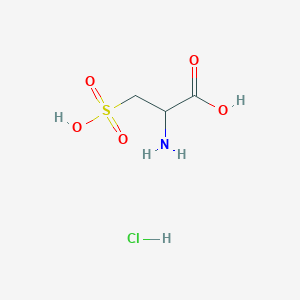
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)

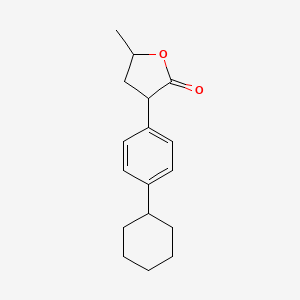
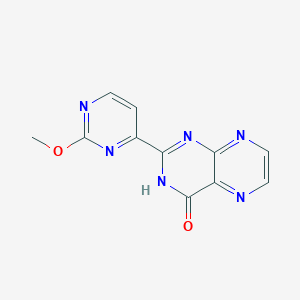

![2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B12909763.png)
